molecular formula C20H18F4N2O4 B456027 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone

Cat. No.: B456027
M. Wt: 426.4g/mol
InChI Key: XBRIPNGKMRKURJ-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes difluoromethyl groups, a methoxyphenoxy moiety, and a pyrazol-5-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Difluoromethyl Groups: Difluoromethylation can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Methoxyphenoxy Moiety: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzoyl intermediate with 4-methoxyphenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(difluoromethyl)-1-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol
  • 3,5-bis(difluoromethyl)-1-{4-[(4-isopropylphenoxy)methyl]benzoyl}-4,5-dihydro-1H-pyrazol-5-ol

Uniqueness

The uniqueness of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-methoxyphenoxy)methyl]phenyl}methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group, in particular, may enhance its binding affinity to certain molecular targets and improve its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C20H18F4N2O4

Molecular Weight

426.4g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-methoxyphenoxy)methyl]phenyl]methanone

InChI

InChI=1S/C20H18F4N2O4/c1-29-14-5-7-15(8-6-14)30-11-12-3-2-4-13(9-12)18(27)26-20(28,19(23)24)10-16(25-26)17(21)22/h2-9,17,19,28H,10-11H2,1H3

InChI Key

XBRIPNGKMRKURJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O

Origin of Product

United States

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